

Spectroscopic Characterization of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl 2-(thiophen-2-ylmethyl)malonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Dimethyl 2-(thiophen-2-ylmethyl)malonate**. Due to the limited availability of a complete, published experimental dataset for this specific compound, this document presents predicted spectroscopic characteristics based on data from structurally analogous compounds. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of synthesized compounds in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Dimethyl 2-(thiophen-2-ylmethyl)malonate**. These predictions are derived from the analysis of similar molecules, including various diethyl and dimethyl malonate derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20	d	1H	Thiophene H5
~6.95	dd	1H	Thiophene H4
~6.90	d	1H	Thiophene H3
~3.75	s	6H	2 x OCH ₃
~3.60	t	1H	CH (malonate)
~3.40	d	2H	CH ₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~168	C=O (ester)
~138	Thiophene C2
~127	Thiophene C5
~126	Thiophene C4
~125	Thiophene C3
~52	OCH ₃
~51	CH (malonate)
~30	CH ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1440	Medium	C-H bend (CH ₂)
~1200	Strong	C-O stretch (ester)
~700	Strong	C-S stretch (thiophene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
228	[M] ⁺ (Molecular Ion)
197	[M - OCH ₃] ⁺
169	[M - COOCH ₃] ⁺
97	[C ₄ H ₄ S-CH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR)

A sample of **Dimethyl 2-(thiophen-2-ylmethyl)malonate** would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

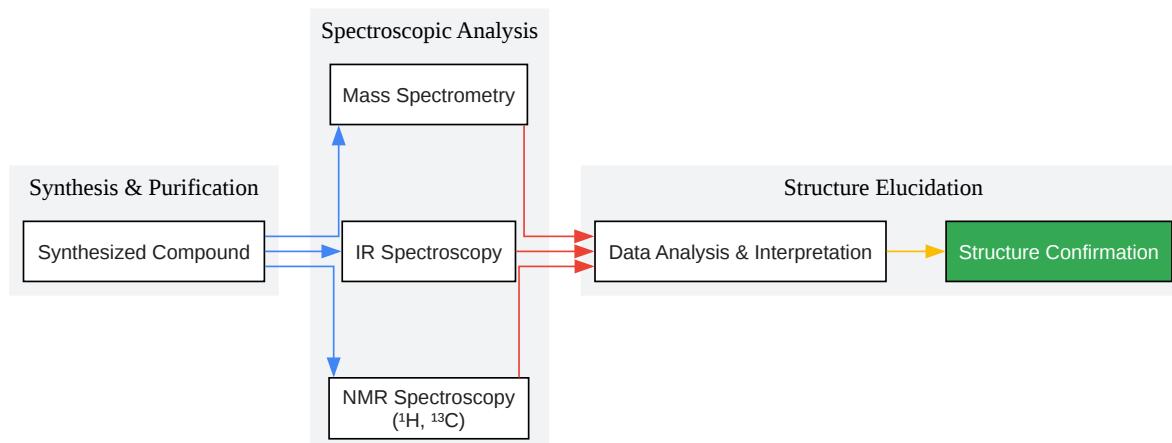
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC). The mass spectrum would be recorded, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like **Dimethyl 2-(thiophen-2-ylmethyl)malonate**.



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